J2N7Kys997

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

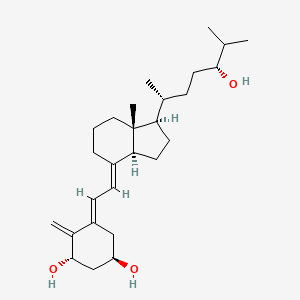

It is primarily used in dermatology for the treatment of psoriasis and other skin conditions due to its ability to regulate cell proliferation and differentiation . Tacalcitol is marketed under various names, including Curatoderm and Bonalfa, and is listed on the World Health Organization’s List of Essential Medicines .

Preparation Methods

The synthesis of tacalcitol involves several key steps, starting from L-valine and Inhoffen-Lythgoe diol . One of the notable synthetic routes includes the modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde to access decagrams of fully functionalized C/D ring synthon . The Horner-Wadsworth-Emmons (HWE) reaction between the C/D ring fragment and commercially available phosphonate completes the carbon skeleton, which is then elaborated into tacalcitol . Industrial production methods focus on optimizing these reactions for large-scale synthesis while maintaining high stereoselectivity and reducing environmental impact .

Chemical Reactions Analysis

Tacalcitol undergoes various chemical reactions, including:

Oxidation: Tacalcitol can be oxidized to form different hydroxylated derivatives.

Reduction: Reduction reactions can modify the functional groups on the tacalcitol molecule.

Substitution: Common reagents used in substitution reactions include phosphonates and sulfonates.

Major Products: The primary product of these reactions is tacalcitol itself, along with its various hydroxylated and dehydroxylated derivatives.

Scientific Research Applications

Tacalcitol has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the synthesis and reactions of vitamin D analogs.

Biology: Tacalcitol is used to study cell differentiation and proliferation, particularly in keratinocytes.

Medicine: It is primarily used in the treatment of psoriasis, chronic chapped lips, and other severe dry skin conditions.

Industry: Tacalcitol is produced and marketed as a pharmaceutical product for dermatological use.

Mechanism of Action

Tacalcitol exerts its effects by interacting with vitamin D receptors on keratinocytes . This interaction reduces excessive cell turnover in the epidermis, which is a hallmark of conditions like psoriasis . The molecular targets include the vitamin D receptor, which regulates the expression of genes involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Tacalcitol is one of several synthetic analogs of vitamin D3. Other similar compounds include:

Calcitriol: The hormonally active form of vitamin D3, which has a potent effect on calcium metabolism.

Alfacalcidol: Another vitamin D analog used for its effects on calcium and phosphate metabolism.

Maxacalcitol: Used in the treatment of psoriasis with a similar mechanism of action to tacalcitol.

Paricalcitol: Primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease.

Eldecalcitol: A vitamin D analog used in the treatment of osteoporosis.

Tacalcitol is unique in its reduced effect on calcium metabolism compared to calcitriol, making it a safer option for long-term use in dermatological conditions .

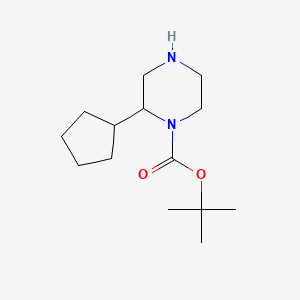

Properties

CAS No. |

1294517-97-7 |

|---|---|

Molecular Formula |

C27H44O3 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10+/t18-,22-,23-,24+,25-,26+,27-/m1/s1 |

InChI Key |

BJYLYJCXYAMOFT-TZGGOSDNSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)

![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)

![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)

![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)

![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)